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Compound of Interest

Compound Name: DQP-1105

Cat. No.: B11929067 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers using DQP-1105 in electrophysiology experiments.

Troubleshooting Guides and FAQs
Question: I am not seeing any inhibition of NMDA receptor currents with DQP-1105. What

could be the reason?

Answer: There are several potential reasons for a lack of inhibition:

Incorrect NMDA Receptor Subunit Expression: DQP-1105 is a selective negative allosteric

modulator for NMDA receptors containing GluN2C or GluN2D subunits.[1][2] It shows

significantly lower potency for GluN2A and GluN2B-containing receptors.[1][2] Ensure that

your expression system (e.g., HEK cells or oocytes) or the native tissue you are studying

expresses GluN2C or GluN2D subunits.

Solubility Issues: DQP-1105 has limited aqueous solubility. Its maximum solubility in oocyte

recording buffer with 0.1% DMSO after 1 hour is 27 µM.[1] Ensure that the compound is fully

dissolved in your recording solution. It is recommended to first dissolve DQP-1105 in a stock

solution of DMSO and then dilute it to the final concentration in the external solution

immediately before use.

Agonist Concentration: The inhibitory effect of DQP-1105 can be influenced by the

concentration of glutamate.[3] While it is a non-competitive inhibitor, meaning its effect
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cannot be completely overcome by increasing agonist concentrations, its potency can be

dependent on agonist binding.[2][3] Consider using an EC80 concentration of glutamate and

glycine to elicit robust currents and observe clear inhibition.[1]

Question: The peak current response is only slightly reduced, but the steady-state current is

strongly inhibited. Is this expected?

Answer: Yes, this is a characteristic effect of DQP-1105. Pre-application of DQP-1105 may only

modestly reduce the peak current response, while a more pronounced inhibition is observed in

the steady-state current.[3][4] This is indicative of an agonist-induced increase in the potency of

DQP-1105, leading to a re-equilibration of the inhibitor after the agonist binds.[3]

Question: What is the mechanism of action for DQP-1105?

Answer: DQP-1105 is a non-competitive, voltage-independent negative allosteric modulator of

GluN2C/D-containing NMDA receptors.[2][3] It inhibits receptor function without directly

competing with glutamate or glycine for their binding sites.[2] Evidence suggests that DQP-
1105 inhibits a pregating step in receptor activation without altering the single-channel

conductance or the stability of the open pore.[1][2] It binds to a novel site in the lower,

membrane-proximal portion of the agonist-binding domain.[2]

Quantitative Data Summary
The following tables summarize the inhibitory effects of DQP-1105 on various NMDA receptor

subtypes as determined by two-electrode voltage-clamp in Xenopus oocytes and whole-cell

voltage-clamp in mammalian cells.

Table 1: IC₅₀ Values of DQP-1105 for Different NMDA Receptor Subunits
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Receptor Subunit
IC₅₀ (µM) in Xenopus
oocytes

IC₅₀ (µM) in Mammalian
Cells

GluN1/GluN2A >100 ~150

GluN1/GluN2B >100 >100

GluN1/GluN2C 7.0 4.8

GluN1/GluN2D 2.7 1.3

Data compiled from multiple studies.[1][3]

Table 2: DQP-1105 Inhibition of Current Responses

Receptor Subunit
DQP-1105 Concentration
(µM)

Inhibition of Steady-State
Current (% of control)

GluN1/GluN2A 33 35 ± 3%

GluN1/GluN2D 30 99.8 ± 0.1%

Data from whole-cell voltage-clamp recordings.[1]

Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology in HEK293
Cells
This protocol is a general guideline for assessing the effect of DQP-1105 on recombinant

NMDA receptors expressed in HEK293 cells.

Cell Culture and Transfection:

Culture HEK293 cells in DMEM supplemented with 10% FBS, penicillin, and streptomycin.

Co-transfect cells with plasmids encoding the desired GluN1 and GluN2 subunits (e.g.,

GluN1 and GluN2D) using a suitable transfection reagent. A plasmid for GFP can be

included to identify transfected cells.
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Plate cells on glass coverslips and allow for expression for 24-48 hours.

Solutions:

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, adjusted to pH 7.4 with

NaOH.

Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP,

adjusted to pH 7.2 with CsOH.

Agonist Solution: Prepare a stock of 100 mM glutamate and 100 mM glycine in water.

Dilute in the external solution to the final desired concentrations (e.g., 100 µM glutamate

and 100 µM glycine).

DQP-1105 Solution: Prepare a 10 mM stock solution of DQP-1105 in DMSO. Dilute this

stock in the agonist-containing external solution to the final desired concentration (e.g., 1-

30 µM). Ensure the final DMSO concentration is low (<0.1%) to avoid off-target effects.

Recording Procedure:

Transfer a coverslip with transfected cells to the recording chamber and perfuse with the

external solution.

Identify transfected cells (e.g., by GFP fluorescence).

Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (3-5 MΩ)

filled with the internal solution.

Clamp the cell at a holding potential of -60 mV.

Establish a stable baseline current in the external solution.

Rapidly apply the agonist solution to elicit an NMDA receptor-mediated current.

After washout and return to baseline, apply the DQP-1105 containing agonist solution and

record the inhibited current.
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To assess the effect on peak vs. steady-state current, you can pre-apply DQP-1105 in the

external solution before co-application with the agonists.

Visualizations
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Figure 1. Experimental workflow for assessing DQP-1105 effects.
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Figure 2. DQP-1105 mechanism of action on NMDA receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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